REACTION_CXSMILES
|
[CH2:1]([O:5][C:6]1[CH:11]=[CH:10][C:9](B(O)O)=[C:8]([F:15])[C:7]=1[F:16])[CH2:2][CH2:3][CH3:4].C(O)(=[O:19])C.OO.S([O-])(O)=O.[Na+]>C(OCC)(=O)C>[CH2:1]([O:5][C:6]1[CH:11]=[CH:10][C:9]([OH:19])=[C:8]([F:15])[C:7]=1[F:16])[CH2:2][CH2:3][CH3:4] |f:3.4|
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Name
|
|
Quantity
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40 g
|
Type
|
reactant
|
Smiles
|
C(CCC)OC1=C(C(=C(C=C1)B(O)O)F)F
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Name
|
|
Quantity
|
100 mL
|
Type
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reactant
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
40.4 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(O)[O-].[Na+]
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Name
|
|
Quantity
|
300 mL
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Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
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Then the reaction mixture was poured into a vessel
|
Type
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ADDITION
|
Details
|
mixed
|
Type
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CUSTOM
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Details
|
to separate into organic and aqueous phases
|
Type
|
EXTRACTION
|
Details
|
the extraction
|
Type
|
CUSTOM
|
Details
|
The organic phase obtained
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Type
|
WASH
|
Details
|
was washed sequentially with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
Then the solvent was distilled off under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC1=C(C(=C(C=C1)O)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |